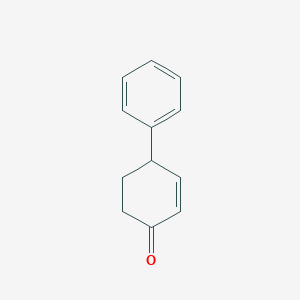

2-Cyclohexen-1-one, 4-phenyl-

CAS No.: 51171-72-3

Cat. No.: VC3932619

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51171-72-3 |

|---|---|

| Molecular Formula | C12H12O |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 4-phenylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |

| Standard InChI Key | IMZKNYVHHFRIMH-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C=CC1C2=CC=CC=C2 |

| Canonical SMILES | C1CC(=O)C=CC1C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-Cyclohexen-1-one, 4-phenyl- consists of a six-membered cyclohexenone ring with a ketone group at the 1-position and a phenyl group at the 4-position. The conjugated dienone system (C1–C2 double bond) creates an electron-deficient region, making the compound reactive toward nucleophiles and dienes in cycloadditions . The phenyl substituent introduces steric and electronic effects that influence regioselectivity in subsequent reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 172.22 g/mol | |

| Exact mass | 172.089 Da | |

| Topological polar surface area | 17.07 Ų | |

| LogP (octanol-water) | 2.69 |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

-

NMR: Signals for the vinyl proton (C2–H) appear at δ 6.5–7.0 ppm due to deshielding by the carbonyl group. The phenyl ring protons resonate as a multiplet at δ 7.2–7.4 ppm .

-

NMR: The carbonyl carbon (C1) is observed near δ 205 ppm, while the conjugated carbons (C2 and C3) appear at δ 125–135 ppm .

Infrared (IR) Spectroscopy:

A strong absorption band at corresponds to the carbonyl stretching vibration of the α,β-unsaturated ketone .

Synthesis and Manufacturing

Classical Synthetic Routes

Robinson Annulation:

This method constructs the cyclohexenone ring via a tandem Michael addition-aldol condensation. For example, reacting methyl vinyl ketone with benzaldehyde under basic conditions yields 4-phenyl-2-cyclohexen-1-one in 65–75% yield .

Claisen-Schmidt Condensation:

A benzaldehyde derivative condenses with cyclopentanone in the presence of NaOH, followed by acid-catalyzed dehydration to form the enone system .

Advanced Methodologies

Microbial Reduction:

Saccharomyces cerevisiae catalyzes the asymmetric reduction of 4-phenyl-2-cyclohexen-1-one to produce chiral alcohols with >90% enantiomeric excess, demonstrating its utility in green chemistry .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Selectivity | Conditions |

|---|---|---|---|

| Robinson Annulation | 65–75 | Moderate | NaOH, ethanol, reflux |

| Microbial Reduction | 80–90 | High | pH 7, 30°C |

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits moderate lipophilicity (LogP = 2.69), facilitating solubility in organic solvents like dichloromethane and ethyl acetate. Its melting and boiling points remain uncharacterized in open literature, though analogs with similar structures typically melt between 80–100°C .

Reactivity Profile

Nucleophilic Additions:

The α,β-unsaturated ketone undergoes 1,4-conjugate additions with Grignard reagents, yielding allylic alcohols after workup .

Diels-Alder Reactions:

As a dienophile, it reacts with 1,3-dienes (e.g., cyclopentadiene) to form bicyclic adducts, which are precursors in natural product synthesis .

Applications in Organic Synthesis

Pharmaceutical Intermediates

4-Phenyl-2-cyclohexen-1-one is a key precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, its hydrogenation produces 4-phenylcyclohexanol, which is alkylated to generate analogs of ibuprofen .

Agrochemicals

Derivatives functionalized with chlorine atoms at the 3-position exhibit herbicidal activity. A 59% yield of 3-(2,4-dichlorobenzoyloxy)-2-phenyl-2-cyclohexen-1-one has been reported as a safener for maize crops .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume